3,4-Dimethoxy-6-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,4-dimethoxy-6-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-5-9-8(6-7)10(14-2)11(15-3)12(13)16-9/h4-6H,1-3H3 |
InChI Key |
XIOVABVNMBIEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization Approach
One effective approach involves:
- Starting materials: 4-hydroxy-3,5-dimethoxybenzaldehyde or related phenols.
- Alkylation: Alkylation of the phenolic hydroxyl group using alkyl halides or equivalents under basic conditions (e.g., sodium hydroxide in aqueous DMF).
- Cyclization: Claisen-type cyclization in high-boiling solvents such as N-methyl-2-pyrrolidone (NMP) to form the chromen-2-one ring system.
This method was exemplified by alkylation of 4-hydroxybenzaldehyde with alkyl halides, followed by Claisen cyclization to yield chromene derivatives with methyl substitutions at the 6-position. NMP is favored due to its high boiling point (202 °C) and ease of removal post-reaction.
Knoevenagel Condensation with Substituted Benzaldehydes
- Reaction: Condensation of 6-methyl-2H-chromen-2-one or its derivatives with 3,4-dimethoxybenzaldehyde under acidic catalysis.
- Catalysts: Solid acids such as sulfamic acid or silica-supported acids can be used to promote the reaction.
- Conditions: Heating at moderate temperatures (70–80 °C) for 1–3 hours, often in solvent-free or minimal solvent conditions.
- Work-up: Extraction with dichloromethane, followed by recrystallization from ethanol to purify the product.
This method is efficient for introducing the 3,4-dimethoxyphenyl moiety onto the coumarin scaffold, yielding 6-substituted coumarin derivatives with good yields (70–90%).
Ionic Liquid Catalysis Under Solvent-Free Conditions
- Catalyst: Ionic liquids such as triethylammonium hydrogen sulfate ([Et3NH][HSO4]) have been employed as green catalysts.
- Procedure: A three-component reaction involving an aldehyde, dicyclohexylamine, and 4-hydroxycoumarin under stirring at room temperature.
- Advantages: High product purity and yields (up to 92%), mild conditions, and catalyst reusability.
- Purification: Recrystallization from ethanol; product identity confirmed by NMR and mass spectrometry.
Detailed Reaction Data and Yields
Characterization and Purity Confirmation
Synthesized 3,4-Dimethoxy-6-methyl-2H-chromen-2-one is typically characterized by:
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and ring formation.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula.
- Melting Point: Sharp melting points indicative of purity.
- IR Spectroscopy: Characteristic coumarin carbonyl stretch (~1700 cm$$^{-1}$$) and methoxy group absorptions.
- Elemental Analysis: Confirms elemental composition matching theoretical values.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to their death. The anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
To contextualize 3,4-Dimethoxy-6-methyl-2H-chromen-2-one, we analyze structurally related chromen-2-one derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
Hydroxyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents but reducing lipophilicity compared to methoxy-substituted derivatives .
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 135065-47-3): Substituted with chloro (position 6), hydroxy (position 7), and methyl groups (positions 3 and 4). Chlorine increases electronegativity and lipophilicity (XLogP3 = 2.5), while methyl groups contribute to steric effects .
The extensive methoxy groups enhance metabolic stability and membrane permeability, common in anticancer leads .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated values for the target compound based on structural analogs.
Key Observations :
- Lipophilicity : Methoxy and methyl groups in this compound confer higher XLogP3 (~2.8) compared to hydroxylated analogs (e.g., 5,7-dihydroxy derivative: XLogP3 ~1.9), suggesting better membrane permeability .
- Solubility : Hydroxyl groups in 5,7-dihydroxy-4-propyl-2H-chromen-2-one increase polar surface area (86.6 Ų), enhancing aqueous solubility but limiting blood-brain barrier penetration .
- Bioactivity : Antimicrobial activity is prominent in hydroxylated derivatives, while polymethoxy analogs (e.g., 3-hydroxy-5,7-dimethoxy-phenyl derivative) are hypothesized to target tubulin or DNA in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
